molecular formula C7H10N4 B1171205 Stac protein CAS No. 186325-05-3

Stac protein

Cat. No.: B1171205
CAS No.: 186325-05-3
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Description

Structural Classification and Nomenclature

The SH3 and cysteine rich domain containing protein family comprises three distinct isoforms: SH3 and cysteine rich domain containing protein 1, SH3 and cysteine rich domain containing protein 2, and SH3 and cysteine rich domain containing protein 3. These proteins derive their nomenclature from their characteristic structural domains, which include src homology 3 domains and protein kinase C-like cysteine-rich domains.

The architectural organization of SH3 and cysteine rich domain containing proteins follows a conserved modular design across all three isoforms. Each protein contains an amino-terminal protein kinase C C1 zinc finger domain, flanked by regions of predicted intrinsic disorder, and tandem src homology 3 domains positioned at the carboxy-terminal end. The C1 domain spans approximately 60 amino acids and adopts a characteristic zinc finger fold stabilized by two zinc ions coordinated by cysteine and histidine residues.

Table 1: Structural Domain Organization of SH3 and Cysteine Rich Domain Containing Protein Isoforms

Protein Isoform Total Length C1 Domain Range Linker Region SH3-1 Domain SH3-2 Domain Expression Pattern
SH3 and cysteine rich domain containing protein 1 ~400 residues 93-150 171-289 290-350 351-400 Neuronal tissues
SH3 and cysteine rich domain containing protein 2 ~430 residues Similar to protein 1 Similar to protein 1 305-365 366-430 Neuronal tissues
SH3 and cysteine rich domain containing protein 3 364 residues Similar to protein 1 Similar to protein 1 245-300 301-364 Skeletal muscle

The tandem src homology 3 domains represent the most functionally characterized regions of these proteins, mediating direct protein-protein interactions with voltage-gated calcium channel subunits. Structural analyses have revealed that the first src homology 3 domain primarily mediates binding interactions, while the second domain may serve additional regulatory functions. The intervening linker regions contain sequences of predicted intrinsic disorder, suggesting potential flexibility in conformational states that may facilitate dynamic protein interactions.

Sequence analysis indicates that SH3 and cysteine rich domain containing protein 3 consists of an amino-terminal polyglutamate region followed by the C1 domain, which is linked to the tandem src homology 3 domains through the intrinsically disordered linker region. This organization is conserved across vertebrate species, indicating functional significance of the modular architecture.

Table 2: Domain-Specific Binding Partners and Functional Interactions

Domain Residue Range Binding Partner Functional Significance Reference
C1 domain 93-150 Voltage-gated calcium channel 1.2 Stable interaction, calcium-dependent inactivation
Linker region 171-289 Voltage-gated calcium channel 1.2 Calcium-dependent inactivation
Tandem SH3 245-364 Voltage-gated calcium channel 1.1 II-III loop Excitation-contraction coupling
SH3-1 domain 245-300 Voltage-gated calcium channel 1.1 loop peptide Primary binding interface

Historical Context of Discovery and Early Functional Insights

The discovery of SH3 and cysteine rich domain containing proteins emerged from systematic genetic screens aimed at identifying regulators of neuronal and muscle function. The first member of this protein family, SH3 and cysteine rich domain containing protein 1, was identified in 1996 through a genetic screen of mouse neural tissue, representing the founding member of what would later be recognized as a distinct protein family.

The identification of SH3 and cysteine rich domain containing protein 2 and SH3 and cysteine rich domain containing protein 3 followed in 2010 through targeted searches for proteins demonstrating considerable sequence homology to the original family member. This systematic approach revealed the existence of a small but functionally important protein family with tissue-specific expression patterns and specialized physiological roles.

Early functional characterization established that SH3 and cysteine rich domain containing protein 3 plays an essential role in skeletal muscle excitation-contraction coupling. Knockout mouse models demonstrated that SH3 and cysteine rich domain containing protein 3-null mice are completely paralyzed and die at birth due to asphyxia, with defects in muscle development, mass, and morphology. These findings led to renewed enthusiasm in the search for molecular links between voltage-gated calcium channels and ryanodine receptors in skeletal muscle.

Complementary studies in zebrafish models confirmed the essential role of SH3 and cysteine rich domain containing protein 3 in excitation-contraction coupling, with knockout animals displaying complete paralysis and inability to respond to electrical stimulation. These cross-species validation studies established the fundamental importance of these proteins in vertebrate muscle function.

The breakthrough discovery that SH3 and cysteine rich domain containing protein 3 is required for functional membrane expression of voltage-gated calcium channel 1.1 in heterologous cell systems provided crucial mechanistic insights. Prior to this discovery, voltage-gated calcium channel 1.1 expressed poorly in non-muscle mammalian cells, limiting functional studies. Co-expression of SH3 and cysteine rich domain containing protein 3 promoted robust functional membrane expression, revealing its dual role as both a trafficking chaperone and functional modulator.

Subsequent investigations demonstrated that all three SH3 and cysteine rich domain containing protein isoforms can interact with voltage-gated calcium channels, but with distinct tissue specificities and functional consequences. SH3 and cysteine rich domain containing protein 1 and protein 2 are predominantly expressed in neuronal tissues and modulate calcium-dependent inactivation of neuronal calcium channels, while protein 3 is exclusively expressed in skeletal muscle and is essential for excitation-contraction coupling.

The identification of disease-causing mutations in SH3 and cysteine rich domain containing protein 3 associated with Native American myopathy provided clinical validation of the protein's physiological importance. The most commonly reported mutation involves a tryptophan to serine substitution at position 284 in the first src homology 3 domain, which disrupts protein-protein interactions essential for excitation-contraction coupling.

Evolutionary Conservation Across Species

Evolutionary analysis of SH3 and cysteine rich domain containing proteins reveals remarkable conservation of both structural organization and functional mechanisms across vertebrate species. Phylogenetic studies indicate that the ancestral SH3 and cysteine rich domain containing gene appeared approximately 535 million years ago and was conserved within jawed vertebrates, at which point the muscle-specific SH3 and cysteine rich domain containing protein 3 diverged from its neuronal counterparts.

A subsequent gene duplication event approximately 420 million years ago subdivided the neuronal version into SH3 and cysteine rich domain containing protein 1 and protein 2, establishing the three-member protein family observed in modern vertebrates. This evolutionary timeline correlates with the emergence of complex neuromuscular systems in vertebrates, suggesting co-evolution of SH3 and cysteine rich domain containing proteins with specialized calcium signaling mechanisms.

Table 3: Evolutionary Conservation and Species Distribution

Species Group SH3 and cysteine rich domain containing protein 1 SH3 and cysteine rich domain containing protein 2 SH3 and cysteine rich domain containing protein 3 Estimated Divergence Time
Mammals Present Present Present ~100 million years ago
Birds Present Present Present ~300 million years ago
Teleost fish Variable copy number Variable copy number Present ~320 million years ago
Cartilaginous fish Present Present Present ~400 million years ago
Agnathans Ancestral form Ancestral form Absent ~535 million years ago

Comparative genomic analysis across vertebrate species demonstrates that the core structural domains of SH3 and cysteine rich domain containing proteins exhibit high sequence conservation. The C1 domain shows particularly strong conservation, with key cysteine and histidine residues involved in zinc coordination maintained across all vertebrate lineages. Similarly, the src homology 3 domains retain critical binding residues necessary for voltage-gated calcium channel interactions.

Functional conservation extends beyond sequence similarity to include preservation of protein-protein interaction specificities. The interaction between SH3 and cysteine rich domain containing protein 3 and the II-III loop of voltage-gated calcium channel 1.1 involves highly conserved residues in both proteins across mammalian, avian, and piscine species. This conservation suggests that the molecular mechanisms of excitation-contraction coupling have remained largely unchanged throughout vertebrate evolution.

Studies of protein structural dynamics reveal that conformational changes associated with functional transitions are evolutionarily conserved across SH3 and cysteine rich domain containing protein orthologs. Mechanical strain analysis of protein structures during functional transitions shows conservation of strain patterns across evolutionary distant species, indicating that not only are the static structures conserved, but also the dynamic properties essential for function.

The teleost lineage shows interesting variations in SH3 and cysteine rich domain containing protein gene copy numbers following the teleost-specific genome duplication approximately 320 million years ago. While the spotted gar, whose lineage diverged before this duplication, contains single copies of each gene, many modern teleost species exhibit variable copy numbers, suggesting ongoing evolutionary adaptation of calcium signaling systems in these lineages.

Expression pattern conservation further supports the functional importance of tissue-specific SH3 and cysteine rich domain containing protein distribution. Across all examined vertebrate species, SH3 and cysteine rich domain containing protein 3 expression remains restricted to skeletal muscle, while proteins 1 and 2 maintain neuronal expression patterns. This conservation of expression domains indicates strong selective pressure to maintain tissue-specific calcium channel regulation mechanisms.

Molecular evolutionary rate analyses indicate that SH3 and cysteine rich domain containing proteins evolve under purifying selection, with non-synonymous substitution rates significantly lower than synonymous rates. This pattern suggests that amino acid changes in these proteins are generally deleterious and are eliminated by natural selection, consistent with their essential physiological functions.

Properties

CAS No.

186325-05-3

Molecular Formula

C7H10N4

Synonyms

Stac protein

Origin of Product

United States

Scientific Research Applications

Role in Excitation-Contraction Coupling

Stac proteins are essential for excitation-contraction (EC) coupling in skeletal muscles. They facilitate the interaction between voltage-gated calcium channels and the sarcoplasmic reticulum, which is critical for muscle contraction.

  • Stac3 as a Key Regulator : Research has shown that Stac3 is vital for the functional expression of the L-type calcium channel Ca V1.1 in muscle cells. It enhances membrane trafficking and stabilizes the channel at the cell surface, which is necessary for effective calcium release during muscle contraction .
  • Case Study : In a study involving dysgenic myotubes (cells lacking functional calcium channels), Stac3 was found to restore depolarization-evoked calcium release significantly. In contrast, Stac1 and Stac2 provided partial restoration, indicating that while they can substitute for Stac3, they are less effective .

Neuropeptide Release Regulation

Stac proteins also influence neuropeptide release in neurons, which is critical for regulating various neural circuits and behaviors.

  • Mechanism of Action : In Drosophila, the gene Dstac (a homolog of vertebrate Stac proteins) was identified to localize at motor synapses and regulate the voltage response of calcium channels, thereby affecting neuropeptide release . This suggests that Stac proteins may have similar regulatory roles in vertebrate systems.
  • Research Findings : Studies indicate that mutations or alterations in this compound function can lead to deficits in neuropeptide signaling, impacting behaviors related to emotional regulation .

Implications in Disease

Mutations in Stac proteins have been linked to specific neuromuscular disorders, highlighting their clinical significance.

  • Native American Myopathy : A notable condition associated with Stac3 mutations is Native American myopathy, characterized by muscle weakness and dysfunction. This disorder underscores the importance of Stac proteins in muscle physiology and their potential as therapeutic targets .

Structural Insights and Molecular Interactions

Understanding the structural biology of Stac proteins aids in elucidating their function.

  • Protein Domains : Stac proteins contain a PKC C1 domain and SH3 domains that mediate interactions with other proteins involved in calcium signaling. Structural studies have provided insights into how these domains facilitate binding to calcium channels like Ca V1.1 .
  • Isoform-Specific Interactions : Research has shown that different isoforms of Stac (Stac1, Stac2, and Stac3) exhibit varying abilities to support calcium channel function, with Stac3 being the most efficient .

Chemical Reactions Analysis

Molecular Interaction with Dihydropyridine Receptor (DHPR) II–III Loop

STAC proteins bind to the cytoplasmic II–III loop of the DHPR α₁₅ subunit, facilitating calcium release in skeletal muscle. Key findings include:

  • Binding Domains :

    • All three STAC isoforms interact via tandem SH3 domains (SH3_1 and SH3_2) .

    • STAC3’s SH3_1 domain mediates direct binding to the II–III loop, while SH3_2 exhibits allosteric effects .

  • Critical Residues :

    • Proline residues P756 and P758 in the II–III loop (sequence: EDEPEIPLSPRPRP) are essential for binding . Mutating these residues to alanine abolishes interaction .

    • In STAC3, residues Q306 and K374 form hydrogen bonds with the II–III loop .

Binding Affinities and Structural Insights

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) studies reveal isoform-specific binding characteristics:

STAC Isoform Binding Partner Kd (µM) Method Reference
STAC1DHPR II–III loop (747–760)3.9ITC
STAC2DHPR II–III loop (747–760)9.3ITC
STAC3DHPR II–III loop (747–760)10.6ITC
STAC3 SH3_1DHPR II–III loop (747–760)84.0NMR titration

Structural Observations :

  • X-ray crystallography shows STAC2’s SH3_1 domain binds the II–III loop via a hydrophobic pocket, while SH3_2 stabilizes the interaction .

  • NMR spectroscopy confirms STAC3’s SH3 domains induce chemical shift perturbations (CSPs) in the II–III loop’s C-terminal region (residues 747–760) .

Isoform-Specific Functional Differences

STAC3 uniquely supports both DHPR trafficking and direct calcium release:

  • Trafficking Role :

    • STAC3 knockout reduces DHPR surface expression by 60% and Ca²⁺ currents by 80% in myotubes .

  • Direct ECC Role :

    • STAC3 enhances RyR1-mediated Ca²⁺ release independently of DHPR expression levels .

Impact of Pathogenic Mutations

The STAC3 W284S mutation (linked to Native American myopathy) disrupts SH3 domain interactions:

  • Reduces II–III loop binding affinity by >50% .

  • Abolishes STAC3’s ability to restore Ca²⁺ transients in STAC3-deficient cells .

Comparative Analysis of STAC Isoforms

Feature STAC1 STAC2 STAC3
SH3_1 binding strengthStrongest (3.9 µM)Moderate (9.3 µM)Weakest (10.6 µM)
Role in DHPR traffickingMinorModerateCritical
ECC coupling efficiencyLowModerateHigh

This synthesis highlights STAC proteins’ biochemical interplay with DHPR, emphasizing STAC3’s dual role in structural and functional regulation of skeletal muscle calcium signaling. Experimental data from SPR, ITC, and structural biology underscore the precision of these interactions.

Q & A

Basic Research Questions

Q. What is the role of the STAC algorithm in protein identification, and how is it implemented in mass spectrometry-based proteomics?

  • Methodological Answer : STAC (Statistical Tool for Assessing Confidence) evaluates peptide identification confidence by integrating mass accuracy, normalized elution time (NET) errors, and other variables into a single metric . To apply STAC:

Generate an Accurate Mass and Time (AMT) tag database from LC-MS/MS data.

Use STAC to filter peptide-spectrum matches (PSMs) by calculating confidence scores (e.g., >90% probability).

Validate results by comparing STAC-filtered identifications with decoy databases or orthogonal methods like spectral libraries.

  • Key Consideration: STAC improves downstream analyses (e.g., quantitative proteomics) by reducing misidentifications that confound statistical significance .

Q. How are Spin System Type Assignment Constraints (STACs) utilized in NMR protein structure determination?

  • Methodological Answer : STACs streamline automated resonance assignments in NMR studies:

Acquire triple-resonance NMR spectra (e.g., HNCO, HNCA) for backbone assignments.

Apply STACs to classify spin systems (e.g., methyl groups in 13C/15N-labeled proteins) using chemical shift patterns .

Integrate STAC-derived constraints with NOESY and residual dipolar coupling data in software like AutoStructure to generate medium-accuracy backbone folds .

  • Key Consideration: STACs reduce manual intervention, enabling rapid structural determination (~1 week) for large proteins (>20 kDa) .

Q. What experimental controls are critical when using STAC-based methods to ensure reproducibility?

  • Methodological Answer :

  • Replication : Perform triplicate runs for LC-MS/MS or NMR datasets to assess technical variability .
  • Negative Controls : Include decoy peptides (e.g., reversed sequences) in proteomics workflows to estimate false discovery rates (FDRs) .
  • Blind Testing : Mask sample identities during STAC parameter optimization to avoid bias .

Advanced Research Questions

Q. How can researchers optimize STAC parameters to improve confidence in peptide identifications while minimizing false positives?

  • Methodological Answer :

Variable Weighting : Adjust STAC’s weighting of mass error vs. NET error based on instrument precision (e.g., prioritize NET for high-resolution timsTOF data) .

Model Flexibility : Replace STAC’s default Gaussian error models with non-parametric distributions for skewed data (e.g., heavy-tailed NET errors in complex samples) .

Threshold Calibration : Use receiver operating characteristic (ROC) curves to balance sensitivity and specificity across diverse datasets (e.g., plasma vs. cell lysates) .

Q. What strategies address discrepancies between STAC-derived protein identifications and orthogonal validation methods (e.g., immunoblotting)?

  • Methodological Answer :

  • Hypothesis Refinement : Re-examine STAC’s assumptions (e.g., independence of mass/NET errors) if conflicts arise .
  • Methodological Audits : Cross-validate sample preparation (e.g., protease digestion efficiency) and instrument calibration .
  • Consensus Reporting : Use STAC scores alongside machine learning classifiers (e.g., Percolator) to resolve ambiguous identifications .

Q. How can STAC be integrated with other bioinformatics tools for functional annotation of novel proteins?

  • Methodological Answer :

Pipeline Integration : Feed STAC-filtered peptides into ProteinProphet for protein-level inference, weighting STAC probabilities during parsimony analysis .

Functional Enrichment : Combine STAC results with InterProScan or Gene Ontology (GO) term mapping to prioritize proteins with unknown domains .

Cross-Species Analysis : Use STAC confidence metrics to evaluate homology models when sequence conservation is low (e.g., <30% identity) .

Data Contradiction & Interpretation

Q. How should researchers handle conflicting structural models generated using STAC-guided NMR assignments?

  • Methodological Answer :

  • Ensemble Modeling : Generate multiple backbone conformers and assess their fit to experimental constraints (e.g., NOESY peaks) .
  • Dynamic Validation : Use molecular dynamics simulations to test structural stability under physiological conditions (e.g., solvation, pH) .
  • Community Benchmarking : Submit models to repositories like PDB-Dev for peer evaluation of STAC-derived constraints .

Q. What statistical frameworks complement STAC in meta-analyses of large-scale proteomic datasets?

  • Methodological Answer :

  • Bayesian Integration : Incorporate STAC confidence scores as priors in hierarchical models (e.g., for multi-cohort studies) .
  • Network Analysis : Apply STAC-filtered protein interaction data to build weighted networks, emphasizing high-confidence edges (e.g., STRING scores >0.7) .

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